4-Phenyl-2-(4-phenyl-1,3-dithiol-2-ylidene)-1,3-dithiole
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Overview
Description
4,4’-Diphenyltetrathiafulvalene is a heterocyclic compound that belongs to the family of tetrathiafulvalenes. It is known for its unique electronic properties and is often used as a building block in the synthesis of various organic materials.
Preparation Methods
The synthesis of 4,4’-Diphenyltetrathiafulvalene typically involves the reaction of tetrathiafulvalene with phenyl-substituted reagents. One common method includes the use of n-tetradecane as a solvent to facilitate the self-assembly of the compound on highly oriented pyrolytic graphite surfaces . Industrial production methods often involve the use of advanced organic synthesis techniques to ensure high purity and yield of the compound .
Chemical Reactions Analysis
4,4’-Diphenyltetrathiafulvalene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of charge-transfer complexes, which are crucial for its applications in organic electronics .
Scientific Research Applications
4,4’-Diphenyltetrathiafulvalene has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of advanced organic materials. In biology, it has potential applications in the development of biosensors due to its electronic properties. In medicine, the compound is being explored for its potential use in drug delivery systems. Industrial applications include its use in the production of organic field-effect transistors and other electronic devices .
Mechanism of Action
The mechanism of action of 4,4’-Diphenyltetrathiafulvalene involves its ability to form charge-transfer complexes with various acceptor molecules. These complexes are stabilized by π-π stacking interactions, which play a crucial role in the compound’s electronic properties. The molecular targets and pathways involved in these interactions are primarily related to the electronic structure of the compound and its ability to donate electrons .
Comparison with Similar Compounds
4,4’-Diphenyltetrathiafulvalene is unique compared to other tetrathiafulvalene derivatives due to the presence of phenyl groups, which enhance its electronic properties. Similar compounds include 4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene and biphenyl-substituted tetrathiafulvalene. These compounds share similar electronic properties but differ in their specific applications and stability under various conditions .
Properties
Molecular Formula |
C18H12S4 |
---|---|
Molecular Weight |
356.6 g/mol |
IUPAC Name |
4-phenyl-2-(4-phenyl-1,3-dithiol-2-ylidene)-1,3-dithiole |
InChI |
InChI=1S/C18H12S4/c1-3-7-13(8-4-1)15-11-19-17(21-15)18-20-12-16(22-18)14-9-5-2-6-10-14/h1-12H |
InChI Key |
UXYULNILNJCKTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C3SC=C(S3)C4=CC=CC=C4)S2 |
Origin of Product |
United States |
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